9(10H)-Acridinone, 4-hydroxy-
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Overview
Description
Acridine-4,9-diol: is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine-4,9-diol typically involves the modification of the acridine core structure. One common method is the oxidation of acridine derivatives to introduce hydroxyl groups at the 4 and 9 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: Industrial production of acridine-4,9-diol may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Acridine-4,9-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of acridone derivatives.
Reduction: Reduction reactions can convert acridine-4,9-diol to acridane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Halogenated, nitrated, and sulfonated acridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of acridine-4,9-diol involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of DNA replication and transcription. Additionally, acridine-4,9-diol can interact with proteins and other biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
Acridine: The parent compound of acridine-4,9-diol, known for its broad range of biological activities.
Acridane: A reduced form of acridine, less commonly used due to its instability.
Uniqueness of Acridine-4,9-Diol: Acridine-4,9-diol is unique due to the presence of hydroxyl groups at the 4 and 9 positions, which enhance its ability to interact with biomolecules and increase its solubility in aqueous environments. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
CAS No. |
31231-39-7 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-hydroxy-10H-acridin-9-one |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-5-9-12(11)14-10-6-2-1-4-8(10)13(9)16/h1-7,15H,(H,14,16) |
InChI Key |
IHQWDTIWYJZZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)O |
Origin of Product |
United States |
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